molecular formula C12H11Cl2N B2394658 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 866152-52-5

1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B2394658
CAS No.: 866152-52-5
M. Wt: 240.13
InChI Key: NCDPUUHTNZPKBK-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole is a useful research compound. Its molecular formula is C12H11Cl2N and its molecular weight is 240.13. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

A study by Louroubi et al. (2019) synthesized a pyrrole derivative structurally similar to 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole and investigated its use as a corrosion inhibitor. The compound showed good inhibition efficiency on steel surfaces by blocking active sites, demonstrating its potential in corrosion protection applications (Louroubi et al., 2019).

Reaction with Dichlorocarbene

Jones and Rees (1969) explored the reaction of various pyrrole derivatives with dichlorocarbene. Their findings suggest that pyrroles, including those structurally similar to this compound, can react to form 3-chloropyridines and 2H-pyrroles, indicating potential applications in synthetic chemistry (Jones & Rees, 1969).

Luminescent Polymers

Zhang and Tieke (2008) researched polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, related to this compound. These polymers showed strong fluorescence and solubility in organic solvents, suggesting their use in electronic and photoluminescent applications (Zhang & Tieke, 2008).

Chain Heterocyclization in Synthesis

Vovk et al. (2010) described a method involving pyrrole derivatives for synthesizing compounds with potential pharmaceutical applications. This method highlights the utility of pyrrole derivatives like this compound in complex organic synthesis (Vovk et al., 2010).

Antimicrobial Properties

Hublikar et al. (2019) synthesized novel pyrrole derivatives exhibiting significant antimicrobial activities. These findings suggest the potential of similar compounds in developing new antimicrobial agents (Hublikar et al., 2019).

Biochemical Analysis

Biochemical Properties

Similar compounds, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), are known to inhibit photosynthesis . If 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole shares similar properties, it could interact with enzymes and proteins involved in photosynthetic reactions. The nature of these interactions would likely involve binding to specific sites on these biomolecules, potentially altering their function.

Cellular Effects

The cellular effects of this compound are currently unknown. If it shares properties with DCMU, it could impact various types of cells and cellular processes. For instance, DCMU is known to inhibit the transit through G2/M phase in the cell cycle of Euglena gracilis . If this compound has similar effects, it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Dcmu, a structurally similar compound, is known to block the QB plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone . If this compound shares this mechanism, it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on similar compounds like DCMU have shown that it can affect the cell cycle transit in Euglena gracilis . If this compound has similar effects, it could influence the stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

Dcmu, a similar compound, is known to interrupt the photosynthetic electron transport chain in photosynthesis . If this compound shares this property, it could interact with enzymes or cofactors involved in photosynthesis, potentially affecting metabolic flux or metabolite levels.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N/c1-8-3-4-9(2)15(8)10-5-6-11(13)12(14)7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDPUUHTNZPKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.